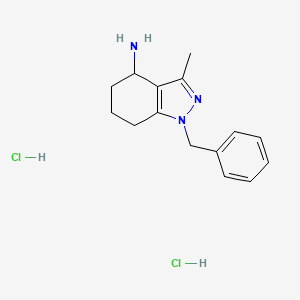

1-benzyl-3-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1-benzyl-3-methyl-4,5,6,7-tetrahydroindazol-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3.2ClH/c1-11-15-13(16)8-5-9-14(15)18(17-11)10-12-6-3-2-4-7-12;;/h2-4,6-7,13H,5,8-10,16H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDEKEFQSOBVXLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(CCC2)N)CC3=CC=CC=C3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine dihydrochloride typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through a Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions.

Substitution Reactions:

Amination: The amine group is introduced through nucleophilic substitution reactions, often using amine precursors and suitable catalysts.

Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

1-benzyl-3-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound to its corresponding reduced forms, such as alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Neurodegenerative Disease Treatment

Recent studies have highlighted the potential of tetrahydroindazole derivatives, including 1-benzyl-3-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine dihydrochloride, in the development of multi-target-directed ligands (MTDLs) aimed at treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds have shown promise in inhibiting key enzymes involved in neurodegeneration:

- Monoamine Oxidase Inhibition : The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme implicated in the metabolism of neurotransmitters. In vitro assays demonstrated that certain derivatives exhibited significant inhibitory potency against MAO-B, which is particularly relevant for Parkinson's disease treatment .

- Cholinesterase Inhibition : The compound's derivatives have also been tested for their ability to inhibit acetylcholinesterase (AChE), crucial for maintaining acetylcholine levels in the brain. This action is beneficial for Alzheimer's disease therapy as it helps to alleviate cognitive decline associated with reduced acetylcholine levels .

Sigma Receptor Interaction

The sigma receptors (σ1 and σ2) are known to play critical roles in various physiological processes and are implicated in several diseases. The binding affinity of 1-benzyl-3-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine dihydrochloride to these receptors has been investigated:

- Selectivity for Sigma Receptors : Research indicates that modifications on the benzyl group can enhance selectivity towards sigma-2 receptors while reducing activity at sigma-1 receptors. This selectivity is vital for minimizing side effects and enhancing therapeutic efficacy .

Case Study 1: Potency and Selectivity

A study conducted by the University of North Carolina Psychoactive Drug Screening Program evaluated various tetrahydroindazole derivatives for their binding affinity to sigma receptors. The findings revealed that certain modifications significantly improved both potency and selectivity towards sigma-2 receptors. For instance, a compound with a pK_i value of 7.8 for sigma-2 was identified as particularly promising .

Case Study 2: In Vivo Efficacy

In vivo studies using animal models have demonstrated that compounds derived from 1-benzyl-3-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine dihydrochloride can reduce immobility times in forced swim tests, suggesting antidepressant-like effects. This aligns with the compound's mechanism of action involving neurotransmitter modulation .

Wirkmechanismus

The mechanism of action of 1-benzyl-3-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key features of 1-benzyl-3-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine dihydrochloride with structurally related compounds:

*Calculated based on molecular formula (C₁₅H₂₀Cl₂N₃).

Key Observations

The tert-butyl analog () has reduced steric hindrance compared to the 4-tert-butylphenyl derivative (), which may impact solubility and bioavailability.

Salt Form Advantages :

- The dihydrochloride salt of the target compound improves water solubility compared to free-base analogs (e.g., 1-(4-tert-butylphenyl)-indazol-4-amine), aligning with pharmaceutical salt strategies used in pramipexole () .

Synthetic Challenges :

- highlights a low yield (8%) in synthesizing a related benzyl-substituted indazole, suggesting steric or electronic challenges in introducing substituents . This contrasts with tert-butyl derivatives, which may have more optimized synthetic routes.

Pharmacological Potential: While pramipexole () targets dopamine receptors, the indazole scaffold in the target compound may align with kinase inhibitors (e.g., K-Ras G12C inhibitors, as suggested in ) .

Research Findings and Implications

- Solubility and Bioavailability: The dihydrochloride form of the target compound likely offers superior solubility compared to non-salt analogs, critical for in vivo studies.

- Structure-Activity Relationships (SAR) : The benzyl group’s aromaticity may enhance binding to hydrophobic enzyme pockets, while the methyl group could reduce off-target interactions compared to larger substituents.

- Therapeutic Potential: Indirect evidence (e.g., pramipexole’s CNS activity) suggests possible neuropharmacological applications, though further studies are needed to confirm target engagement .

Biologische Aktivität

1-benzyl-3-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine dihydrochloride is a compound of significant interest due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological effects, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including protein kinases and growth factor receptors. Research indicates that derivatives of indazole structures often exhibit potent inhibitory effects on these targets.

Antiproliferative Activity

Several studies have assessed the antiproliferative effects of 1-benzyl-3-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine dihydrochloride against different cancer cell lines. The compound demonstrates varying degrees of potency:

These values indicate that the compound possesses significant antiproliferative properties, particularly against breast cancer cells.

Kinase Inhibition

The compound has been shown to inhibit several kinases, which play critical roles in cellular signaling pathways involved in cancer progression:

These findings suggest that the compound may serve as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various malignancies.

Other Biological Activities

In addition to its antiproliferative effects, the compound has demonstrated potential in other areas:

- Antimicrobial Activity : Some derivatives have shown activity against Mycobacterium tuberculosis, indicating a possible role in treating tuberculosis .

- Signal Pathway Modulation : The compound's ability to modulate extracellular signal-regulated kinase (ERK) pathways has been documented, suggesting it may influence cellular proliferation and survival mechanisms .

Case Studies

A notable study explored the structure-activity relationship (SAR) of indazole derivatives, including 1-benzyl-3-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine dihydrochloride. The research highlighted how modifications at specific positions on the indazole ring significantly impacted biological activity and selectivity for various kinase targets .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-benzyl-3-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine dihydrochloride?

- Methodological Answer : The synthesis typically involves cyclization of substituted hydrazines with ketones or aldehydes under acidic conditions. For example, Guo et al. describe a method where substituted benzaldehydes are refluxed with tetrahydroindazolone precursors in ethanol with glacial acetic acid as a catalyst . After reflux, solvent removal under reduced pressure yields the amine intermediate, which is then converted to the dihydrochloride salt via HCl treatment. Purification involves recrystallization or column chromatography. Key characterization includes ESI-MS (e.g., m/z 228 [M + H]+ for analogs) and NMR to confirm regiochemistry .

Q. How is the dihydrochloride salt form advantageous over the free base in experimental settings?

- Methodological Answer : Dihydrochloride salts enhance aqueous solubility and stability, critical for in vitro assays (e.g., cell-based studies) and pharmacokinetic profiling. Evidence suggests dihydrochloride forms exhibit improved bioavailability compared to hydrochloride analogs due to higher ionization potential in physiological conditions . For storage, desiccated conditions at −20°C are recommended to prevent hydrolysis .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Purity : HPLC with UV detection (≥98% purity threshold) .

- Structure : High-resolution mass spectrometry (HRMS) and H/C NMR to confirm substituent placement (e.g., benzyl vs. methyl groups).

- Salt confirmation : Elemental analysis or ion chromatography for chloride content.

Advanced Research Questions

Q. How can structural modifications to the tetrahydroindazole core influence biological activity?

- Methodological Answer : Substituent effects are evaluated via SAR studies. For example:

- Benzyl group : Modulating electron-withdrawing/donating groups (e.g., fluorophenyl analogs) impacts target binding affinity, as seen in dihydroorotate dehydrogenase (DHODH) inhibition studies .

- Methyl position : Steric effects at the 3-position alter conformational flexibility, affecting pharmacokinetic properties.

- Table 1 : Activity of Analogous Compounds

| Substituent (R) | Biological Activity (IC50, nM) |

|---|---|

| 2-Fluorophenyl | 12.5 ± 1.2 (DHODH inhibition) |

| 3-Methylphenyl | 45.3 ± 3.8 |

| Benzyl | 28.9 ± 2.1 |

Q. What strategies resolve contradictory data in anti-tumor efficacy studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). To address this:

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HCT-116, MCF-7) with standardized protocols.

- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement (e.g., DHODH vs. off-target effects) .

- Pharmacokinetic profiling : Compare plasma/tissue concentrations in in vivo models to in vitro IC50 values.

Q. How can synthetic routes be optimized for scalability without compromising yield?

- Methodological Answer :

- Catalyst screening : Replace glacial acetic acid with immobilized catalysts (e.g., polymer-supported sulfonic acids) to reduce purification steps .

- Solvent optimization : Switch from ethanol to 2-MeTHF (biocompatible, higher boiling point) for improved reflux efficiency.

- Process analytics : Use PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress and minimize byproducts.

Methodological Considerations

Q. What precautions are critical when handling this compound in biological assays?

- Methodological Answer :

- Storage : Store at −20°C in airtight, light-resistant containers to prevent degradation .

- Solubility : Pre-warm aqueous buffers to 37°C and sonicate to ensure complete dissolution (>15 mg/mL in H2O) .

- Safety : Use fume hoods and PPE (gloves, goggles) due to potential irritant properties of hydrochloride salts .

Q. How do salt counterions affect crystallization and polymorph formation?

- Methodological Answer : Dihydrochloride salts often form stable crystalline polymorphs with higher melting points than free bases. Techniques:

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks.

- DSC/TGA : Monitor thermal stability (e.g., decomposition >200°C for dihydrochlorides vs. ~150°C for hydrochlorides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.